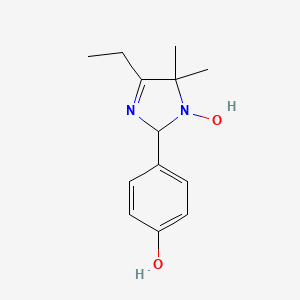
N-(3,4-dichlorophenyl)-5-fluoro-2-methoxybenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dichlorophenyl)-5-fluoro-2-methoxybenzenesulfonamide, also known as DCFMSA, is a sulfonamide derivative that has been extensively studied for its various applications in scientific research. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 365.72 g/mol.
作用机制
N-(3,4-dichlorophenyl)-5-fluoro-2-methoxybenzenesulfonamide inhibits the activity of carbonic anhydrase IX (CAIX) by binding to its active site. CAIX is a transmembrane protein that is overexpressed in various types of cancer cells and plays a crucial role in cancer progression and metastasis. By inhibiting the activity of CAIX, this compound reduces the pH of the extracellular environment, which in turn inhibits the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It inhibits the activity of CAIX, which in turn reduces the pH of the extracellular environment. This acidic environment inhibits the growth and proliferation of cancer cells. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells.
实验室实验的优点和局限性
N-(3,4-dichlorophenyl)-5-fluoro-2-methoxybenzenesulfonamide has several advantages for lab experiments. It is a potent inhibitor of CAIX, which makes it an excellent tool for studying the role of CAIX in cancer progression and metastasis. It is also a fluorescent probe for imaging lysosomes in live cells, which makes it a useful tool for studying the dynamics of lysosomes in live cells.
One of the limitations of this compound is its low solubility in water, which makes it difficult to use in aqueous environments. It is also not very stable in acidic environments, which limits its use in acidic conditions.
未来方向
There are several future directions for the use of N-(3,4-dichlorophenyl)-5-fluoro-2-methoxybenzenesulfonamide in scientific research. One of the potential applications is in the development of new cancer therapies. This compound has been shown to inhibit the growth and proliferation of cancer cells by targeting CAIX. Further research is needed to explore the potential of this compound as a cancer therapy.
Another potential application is in the development of new fluorescent probes for imaging lysosomes in live cells. This compound has been shown to be a selective lysosomal probe, and further research is needed to explore its potential as a tool for studying the dynamics of lysosomes in live cells.
Conclusion:
In conclusion, this compound is a sulfonamide derivative that has been extensively studied for its various applications in scientific research. It is a potent inhibitor of carbonic anhydrase IX (CAIX) and has been shown to inhibit the growth and proliferation of cancer cells. This compound has also been used as a fluorescent probe for imaging lysosomes in live cells. Further research is needed to explore the potential of this compound in the development of new cancer therapies and fluorescent probes for imaging lysosomes in live cells.
合成方法
N-(3,4-dichlorophenyl)-5-fluoro-2-methoxybenzenesulfonamide can be synthesized by reacting 3,4-dichloroaniline with 5-fluoro-2-methoxybenzenesulfonyl chloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain pure this compound.
科学研究应用
N-(3,4-dichlorophenyl)-5-fluoro-2-methoxybenzenesulfonamide has been extensively used in scientific research for its various applications. It is a potent inhibitor of carbonic anhydrase IX (CAIX), which is overexpressed in various types of cancer cells. This compound has been shown to inhibit the growth and proliferation of cancer cells by targeting CAIX. It has also been used as a tool to study the role of CAIX in cancer progression and metastasis.
This compound has also been used as a fluorescent probe for imaging lysosomes in live cells. It is selectively taken up by lysosomes and emits a green fluorescence upon excitation. This property of this compound has been utilized for studying the dynamics of lysosomes in live cells.
属性
IUPAC Name |
N-(3,4-dichlorophenyl)-5-fluoro-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2FNO3S/c1-20-12-5-2-8(16)6-13(12)21(18,19)17-9-3-4-10(14)11(15)7-9/h2-7,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUEUJTUIZPSKSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(3-methoxyphenoxy)methyl]-N-methyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)-3-isoxazolecarboxamide](/img/structure/B5015424.png)
![butyl 4-[(3-iodobenzoyl)amino]benzoate](/img/structure/B5015429.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-methyl-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5015442.png)
![3-[(2-fluorophenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one](/img/structure/B5015446.png)

![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2-chlorophenyl)acetamide](/img/structure/B5015456.png)
![1-(4-chloro-3-fluorobenzyl)-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5015464.png)
![N-(4-bromophenyl)-1-[(4-chlorophenyl)sulfonyl]prolinamide](/img/structure/B5015470.png)
![dimethyl 2-[({[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)amino]terephthalate](/img/structure/B5015475.png)
![methyl 4,5-dimethyl-2-({[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5015476.png)
![ethyl 2-{[2-(4-benzyl-1-piperazinyl)-5-nitrobenzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5015477.png)
![N-[4-(1-adamantyl)phenyl]-2-chlorobenzamide](/img/structure/B5015492.png)
![3-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl methanesulfonate](/img/structure/B5015494.png)